molecular formula C12H16ClNO · HCl B1164422 4-chloro-N-Isopropylcathinone (hydrochloride)

4-chloro-N-Isopropylcathinone (hydrochloride)

Cat. No. B1164422
M. Wt: 262.2
InChI Key: URFYERZPSWPDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-Isopropylcathinone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Forensic Drug Analysis

Research by Cheng and Wong (2019) delves into the determination of 4-chloro-N,N-dimethylcathinone (4-CDC), closely related to 4-chloro-N-Isopropylcathinone, in drug seizures. Their study is significant in differentiating 4-CDC from its isomers in forensic drug analysis. The researchers employed techniques like GC-EI-MS, LC-DAD, and Fourier Transform Infrared Spectrophotometry, demonstrating their utility in distinguishing synthetic cathinones in forensic contexts (Cheng & Wong, 2019).

Spectroscopic Characterization and Crystal Structures

Kuś et al. (2016) conducted comprehensive chemical characterization of cathinone derivatives, including 4-chloroethcathinone, a compound related to 4-chloro-N-Isopropylcathinone. Their study utilized nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography. This research is pivotal in understanding the molecular structure and chemical properties of cathinone derivatives (Kuś et al., 2016).

Chromatographic Analysis of Environmental Herbicide Residues

Wintersteiger, Goger, and Krautgartner (1999) explored the quantitation of chlorophenoxy acid herbicides, including compounds structurally related to 4-chloro-N-Isopropylcathinone, using HPLC with electrochemical detection. This study is relevant in environmental science, particularly in analyzing herbicide residues in environmental samples (Wintersteiger et al., 1999).

properties

Molecular Formula

C12H16ClNO · HCl

Molecular Weight

262.2

InChI

InChI=1S/C12H16ClNO.ClH/c1-8(2)14-9(3)12(15)10-4-6-11(13)7-5-10;/h4-9,14H,1-3H3;1H

InChI Key

URFYERZPSWPDDJ-UHFFFAOYSA-N

SMILES

CC(NC(C)C)C(C1=CC=C(Cl)C=C1)=O.Cl

synonyms

4-CIC; 4-Chloroiprcathinone; Clipredrone; 4-chloro-α-Isopropylaminopropiophenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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